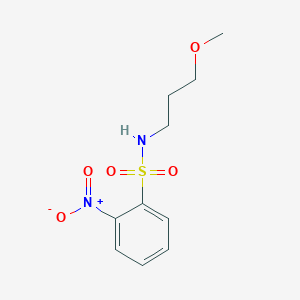
N-(3-fluoro-4-methylphenyl)-2-methyl-1-indolinecarboxamide
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-methyl-1-indolinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as FMIM or FLI, and it belongs to the class of indolinecarboxamides. FMIM has been shown to have a number of interesting properties that make it useful in various research fields.
Mecanismo De Acción
The mechanism of action of FMIM is not fully understood, but it is believed to involve the binding of the compound to specific proteins. This binding may alter the conformation of the protein, leading to changes in its activity or function. The exact mechanism of action of FMIM is an area of active research.
Biochemical and Physiological Effects:
FMIM has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including protein kinases. It has also been shown to induce apoptosis (cell death) in certain types of cancer cells. The exact biochemical and physiological effects of FMIM are an area of active research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMIM has a number of advantages for use in lab experiments. For example, it is a relatively small molecule that can be easily synthesized and purified. It also has a high binding affinity for certain proteins, making it useful as a fluorescent probe. However, there are also some limitations to the use of FMIM in lab experiments. For example, its fluorescence can be affected by certain environmental factors, such as pH and temperature.
Direcciones Futuras
There are many potential future directions for research involving FMIM. Some of these include:
1. Further studies of the mechanism of action of FMIM, including its binding to specific proteins and its effects on protein conformation and function.
2. Development of new synthesis methods for FMIM that increase yield and purity.
3. Exploration of new applications for FMIM, such as its use as a therapeutic agent or diagnostic tool.
4. Development of new fluorescent probes based on the structure of FMIM.
5. Investigation of the effects of FMIM on different types of cells and tissues, including normal and cancerous cells.
In conclusion, N-(3-fluoro-4-methylphenyl)-2-methyl-1-indolinecarboxamide is a chemical compound that has shown great potential for use in scientific research. Its unique properties make it useful as a fluorescent probe for the detection of protein-protein interactions, and it has a number of other potential applications as well. Further research is needed to fully understand the mechanism of action of FMIM and to explore its potential uses in various research fields.
Aplicaciones Científicas De Investigación
FMIM has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of FMIM as a fluorescent probe for the detection of protein-protein interactions. FMIM has been shown to bind specifically to certain proteins, and the resulting fluorescence can be used to monitor protein-protein interactions in real-time.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-methyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-11-7-8-14(10-15(11)18)19-17(21)20-12(2)9-13-5-3-4-6-16(13)20/h3-8,10,12H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZMAOJACCOETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4680632.png)
![ethyl 2-{cyclopentyl[3-(trifluoromethyl)benzoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4680642.png)

![N-1-adamantyl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4680646.png)
![4-{[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4680659.png)

![3-[(4-methoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B4680670.png)

![4-ethyl-N-[2-(2-isopropylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4680684.png)
![N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4680690.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4680698.png)
![N-[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B4680701.png)
![N-{4-[(4-benzyl-1-piperazinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B4680712.png)